Resact

Description

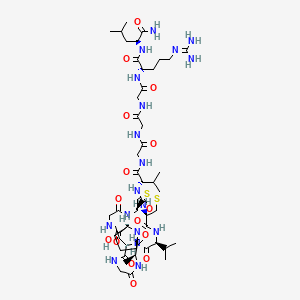

Structure

2D Structure

Properties

CAS No. |

91316-25-5 |

|---|---|

Molecular Formula |

C50H86N18O15S2 |

Molecular Weight |

1243.46 |

IUPAC Name |

(3S,9S,12S,15R,20R,26S)-15-amino-N-[(2S)-1-[[2-[[2-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]-9-[(1R)-1-hydroxyethyl]-3-methyl-2,5,8,11,14,22,25-heptaoxo-12-propan-2-yl-17,18-dithia-1,4,7,10,13,21,24-heptazabicyclo[24.3.0]nonacosane-20-carboxamide |

InChI |

InChI=1S/C50H86N18O15S2/c1-23(2)15-30(41(52)75)64-43(77)29(11-9-13-55-50(53)54)62-36(73)18-57-33(70)16-56-34(71)17-59-46(80)38(24(3)4)66-44(78)31-22-85-84-21-28(51)42(76)65-39(25(5)6)48(82)67-40(27(8)69)47(81)60-19-35(72)61-26(7)49(83)68-14-10-12-32(68)45(79)58-20-37(74)63-31/h23-32,38-40,69H,9-22,51H2,1-8H3,(H2,52,75)(H,56,71)(H,57,70)(H,58,79)(H,59,80)(H,60,81)(H,61,72)(H,62,73)(H,63,74)(H,64,77)(H,65,76)(H,66,78)(H,67,82)(H4,53,54,55)/t26-,27+,28-,29-,30-,31-,32-,38-,39-,40-/m0/s1 |

InChI Key |

AIUYQNQCTFEINK-WSZFUOGHSA-N |

SMILES |

CC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)C(C)O)C(C)C)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Resact; |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Resact Peptide: Sequence, Structure, and Signaling

Audience: This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of chemotaxis, sperm physiology, and receptor-ligand interactions.

Introduction

Resact is a small, chemoattractant peptide isolated from the egg jelly layer of the sea urchin Arbacia punctulata.[1][2] It plays a critical role in the fertilization process by acting as a species-specific guidance molecule, attracting sperm towards the egg.[2][3] This guidance is achieved through a well-defined signal transduction cascade initiated by the binding of this compound to a specific receptor on the sperm flagellum.[4] The species-specificity is pronounced; for instance, A. punctulata spermatozoa respond to this compound but not to speract, a similar peptide from the sea urchin Strongylocentrotus purpuratus.[1][2] The this compound signaling pathway serves as a powerful model system for studying chemotaxis, ion channel regulation, and the molecular basis of fertilization.

Peptide Sequence and Structure

Primary Sequence

This compound is a 14-amino acid peptide with the following primary sequence:[1][5] Cys-Val-Thr-Gly-Ala-Pro-Gly-Cys-Val-Gly-Gly-Gly-Arg-Leu-NH₂

Structural Features

The this compound peptide possesses two key post-translational modifications:

-

Disulfide Bridge: A disulfide bond exists between the cysteine residues at position 1 and position 8, creating a cyclic structure essential for its biological activity.[6]

-

C-terminal Amidation: The C-terminus is amidated, which is a common feature in many biologically active peptides, often contributing to stability and receptor affinity.[5][6]

Three-Dimensional Structure

Currently, there is no experimentally determined three-dimensional structure of this compound available in public databases such as the Protein Data Bank (PDB). The peptide's small size and inherent flexibility make it challenging to crystallize for X-ray diffraction or to analyze comprehensively via NMR spectroscopy.[6] Computational methods, such as molecular dynamics simulations, could be employed to predict its conformational landscape in an aqueous environment.[7]

This compound Signaling Pathway

The binding of this compound to its receptor on the sperm flagellum initiates a rapid and transient signaling cascade that ultimately modifies the sperm's swimming pattern, guiding it toward the egg.

Receptor Binding

The receptor for this compound is a membrane-bound guanylate cyclase (GC), also known as a receptor guanylyl cyclase (RGC).[1][8][9] This receptor is a major glycoprotein located in the plasma membrane of the sperm flagellum.[10]

Signal Transduction Cascade

The binding of a single this compound molecule can elicit a measurable response.[9] The key steps in the signal transduction pathway are as follows:

-

Receptor Activation: this compound binds to the extracellular domain of the RGC.[1][8]

-

cGMP Synthesis: This binding activates the intracellular guanylyl cyclase domain of the receptor, which catalyzes the conversion of GTP to cyclic GMP (cGMP).[4][11][12]

-

Potassium Channel Opening: The resulting surge in intracellular cGMP concentration directly gates and opens cGMP-gated K⁺-selective (CNGK) channels.[8][11]

-

Membrane Hyperpolarization: The efflux of K⁺ ions causes a transient hyperpolarization of the sperm cell membrane.[11]

-

Activation of Downstream Channels: This hyperpolarization triggers the opening of two other channels: a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel and a sperm-specific Na⁺/H⁺ exchanger (sNHE).[8][11]

-

Intracellular Alkalinization: The activation of sNHE leads to an influx of Na⁺ and an efflux of H⁺, causing a rapid increase in intracellular pH.[8][11]

-

Membrane Depolarization: The opening of HCN channels allows Na⁺ to enter the cell, leading to a depolarization of the membrane back towards its resting potential.[11]

-

Calcium Channel Activation: The combination of membrane depolarization and the increase in intracellular pH activates voltage-gated Ca²⁺ channels (specifically CatSper channels).[8][11]

-

Calcium Influx and Behavioral Response: The opening of CatSper channels results in a rapid influx of Ca²⁺ into the flagellum. This increase in intracellular Ca²⁺ concentration alters the asymmetry of the flagellar waveform, causing the sperm to make turns and reorient its swimming trajectory up the this compound gradient.[1][9][11]

-

Signal Termination: The signal is terminated by the hydrolysis of cGMP by a phosphodiesterase (PDE) and the extrusion of Ca²⁺ from the cell via a Na⁺/Ca²⁺/K⁺ exchanger (NCKX), restoring the basal intracellular state.[8][11]

Visualization of the Signaling Pathway

Caption: The this compound signaling cascade, from receptor binding to the final chemotactic response.

Quantitative Data

The following table summarizes key quantitative parameters associated with this compound's activity and the resulting physiological responses in Arbacia punctulata sperm.

| Parameter | Value | Context | Reference(s) |

| ED₅₀ | ~100 nM | Effective concentration for 50% reduction in guanylate cyclase activity and phosphorylation state in isolated sperm membranes. | [13] |

| Chemotactic Sensitivity | pM range | Sperm exhibit a chemotactic response to picomolar concentrations of this compound in microfluidic gradient assays. | [14][15] |

| Average Swimming Speed | 238 ± 6 µm/s | The basal swimming speed of A. punctulata sperm in the absence of a chemoattractant gradient. | [14][15] |

| Chemotactic Velocity | Up to 20% of average speed | The component of sperm velocity directed up the this compound gradient can reach up to ~47 µm/s. | [14][15] |

Key Experimental Protocols

This section provides an overview of the methodologies used to study the this compound peptide, its synthesis, and its biological function.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This compound can be chemically synthesized using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Methodology Outline:

-

Resin Selection: A Rink Amide resin is typically used to generate the C-terminal amide upon final cleavage.[16]

-

Chain Assembly: The peptide is assembled on the solid support from the C-terminus (Leucine) to the N-terminus (Cysteine).

-

Fmoc Deprotection: The temporary Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in DMF.[16]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU, HBTU) and coupled to the newly freed N-terminus. This cycle of deprotection and coupling is repeated for each amino acid in the sequence.[17]

-

Side-Chain Protection: Acid-labile protecting groups are used for reactive amino acid side chains (e.g., Trt for Cysteine, Pbf for Arginine, tBu for Threonine).

-

Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing Trifluoroacetic Acid (TFA) with scavengers (e.g., water, TIS) to prevent side reactions.[17]

-

Disulfide Bond Formation: The linear peptide is subjected to an oxidation reaction (e.g., air oxidation in a dilute, slightly basic buffer) to form the Cys¹-Cys⁸ disulfide bridge.

-

Purification: The final crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The identity and purity of the synthesized this compound are confirmed by mass spectrometry and analytical HPLC.

Caption: A simplified workflow of a single cycle in Fmoc-based solid-phase peptide synthesis.

Receptor-Ligand Binding Assay

To quantify the binding affinity of this compound to its receptor, a competitive radioligand binding assay is employed.

Methodology Outline:

-

Sperm Membrane Preparation: Sperm from A. punctulata are collected and lysed. The plasma membranes, which contain the RGC, are isolated through differential centrifugation.[18] The protein concentration of the membrane preparation is determined (e.g., via BCA assay).

-

Radiolabeling: A this compound analog is radiolabeled (e.g., with ¹²⁵I) to serve as the tracer.[13]

-

Competitive Binding: A constant concentration of the radiolabeled this compound is incubated with the sperm membrane preparation in the presence of varying concentrations of unlabeled ("cold") this compound.

-

Incubation: The reaction is incubated at a controlled temperature until binding reaches equilibrium.[19]

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter (e.g., GF/C) using a vacuum manifold. The membranes and any bound radioligand are retained on the filter, while the unbound radioligand passes through.[13][18]

-

Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound tracer.[18]

-

Detection: The radioactivity retained on each filter is quantified using a scintillation counter.[18]

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of unlabeled this compound. A competition curve is generated, from which the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of specific binding) and the Kᵢ (inhibition constant) can be calculated.

Caption: The experimental workflow for a competitive radioligand receptor binding assay.

Sperm Chemotaxis Assay

A microfluidic device is used to create a stable chemical gradient and observe the chemotactic behavior of sperm in real-time.

Methodology Outline:

-

Gamete Collection: Sea urchins are induced to spawn by injecting 0.5 M KCl into the coelomic cavity. "Dry" sperm is collected and stored on ice.[20]

-

Microfluidic Device Setup: A microfluidic chamber is used, which allows for the generation of a stable, well-defined gradient of this compound through diffusion from a source channel into a central channel where sperm are observed.[14][15]

-

Sperm Introduction: A dilute suspension of motile sperm is introduced into the central channel of the device.

-

Gradient Formation: A solution containing this compound is introduced into the source channel, establishing a concentration gradient across the observation area.[20]

-

Microscopy and Recording: The movement of sperm within the gradient is recorded using high-speed video microscopy.

-

Data Analysis: Sperm trajectories are tracked using specialized software. Key parameters such as swimming speed, turning frequency, and the chemotactic index (a measure of the net movement towards the chemoattractant) are calculated to quantify the response.[14][15]

Caption: The workflow for quantifying sperm chemotaxis using a microfluidic device.

References

- 1. everyething.com [everyething.com]

- 2. researchgate.net [researchgate.net]

- 3. Fertilisation - Wikipedia [en.wikipedia.org]

- 4. Sperm chemotaxis [worms.zoology.wisc.edu]

- 5. Receptor-mediated activation of spermatozoan guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C50H86N18O15S2 | CID 129626349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Protein structure prediction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Towards Understanding the Molecular Mechanism of Sperm Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound binds to receptor on sperm, it activates guanylyl cyclase which causes the sperm cell to produce_______ -triyambak.org - Triyambak Life Sciences [triyambak.org]

- 13. Retention of a functional this compound receptor in isolated sperm plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Different Migration Patterns of Sea Urchin and Mouse Sperm Revealed by a Microfluidic Chemotaxis Device | PLOS One [journals.plos.org]

- 15. Different Migration Patterns of Sea Urchin and Mouse Sperm Revealed by a Microfluidic Chemotaxis Device - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. peptide.com [peptide.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. journals.biologists.com [journals.biologists.com]

Introduction: The Role of Resact in Sperm Chemotaxis

An In-depth Technical Guide to the Mechanism of Action of Resact on Spermatozoa

Audience: Researchers, scientists, and drug development professionals.

In many marine invertebrate species with external fertilization, successful reproduction hinges on the spermatozoon's ability to locate the egg in a vast, turbulent environment. This is achieved through chemotaxis, a process where the sperm cell follows a chemical gradient of a chemoattractant released by the egg. For the sea urchin Arbacia punctulata, the primary chemoattractant is a 14-amino acid peptide known as this compound.[1] this compound not only guides the sperm towards the egg but also acts as a sperm-activating peptide, stimulating mitochondrial respiration and flagellar motility.[1] Understanding the precise molecular mechanism by which this compound elicits these responses is crucial for fields ranging from developmental biology to reproductive toxicology and pharmacology.

This technical guide provides a detailed examination of the this compound signaling pathway, presents key quantitative data, and outlines the experimental protocols used to elucidate this fundamental biological process.

The Core Signaling Pathway of this compound Action

The binding of this compound to its receptor on the sperm flagellum initiates a rapid and transient signaling cascade that translates the external chemical signal into a change in swimming behavior. The entire process occurs within seconds and is orchestrated by a series of precisely regulated molecular events.

Receptor Binding and Second Messenger Production

The this compound signaling cascade begins when the peptide binds to its specific receptor, a transmembrane protein identified as a receptor guanylyl cyclase (GC).[2][3] This binding event activates the intracellular catalytic domain of the GC, which then converts guanosine triphosphate (GTP) into the second messenger, cyclic guanosine monophosphate (cGMP).[3][4] This initial step is highly sensitive; the binding of a single this compound molecule can trigger a measurable cGMP response, with the response becoming saturated by the binding of only 50-100 molecules.[2]

Ion Channel Activation and Membrane Potential Changes

The rapid surge in intracellular cGMP directly gates and opens a class of K⁺-selective cyclic nucleotide-gated (CNGK) channels located in the flagellar membrane.[3][5] The opening of these channels leads to a significant efflux of potassium ions (K⁺), causing a transient hyperpolarization of the sperm's plasma membrane, making the intracellular environment more negative.[3][5]

This brief hyperpolarization is the critical electrical signal that triggers the next phase of the cascade. It activates two key downstream components: a hyperpolarization-activated and cyclic nucleotide-gated (HCN) channel and a sperm-specific Na⁺/H⁺ exchanger (sNHE).[3]

Depolarization and Intracellular Calcium Influx

The opening of HCN channels allows an influx of sodium ions (Na⁺), which begins to depolarize the membrane back towards its resting potential.[3] This depolarization phase is crucial as it triggers the opening of voltage-gated Ca²⁺ channels (Ca_v).[3][5] The opening of these channels permits a rapid and localized influx of extracellular calcium ions (Ca²⁺) into the flagellum.[1][6]

It is this transient spike in intracellular Ca²⁺ that directly modulates the sperm's swimming machinery. The increased Ca²⁺ interacts with the axoneme of the flagellum, causing an increase in the asymmetry of the flagellar beat.[7] This change in waveform results in a distinct turn in the sperm's swimming path, allowing it to reorient itself along the chemoattractant gradient.[8]

Signal Termination and Recovery

The chemotactic response is transient, allowing the sperm to perform a "turn-and-run" behavior, making successive turns to navigate the gradient. Recovery and termination of the signal are achieved through two main mechanisms. Firstly, the intracellular Ca²⁺ concentration is restored to its resting level by a Na⁺–Ca²⁺–K⁺ exchanger (NCKX).[3] Secondly, the cGMP signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP back to GMP, leading to the closure of the CNGK channels.[3]

Quantitative Data Presentation

The physiological responses induced by this compound can be quantified to understand the sensitivity and dynamics of the system. The following tables summarize key parameters, with some values derived from closely related mammalian systems to provide context where species-specific data is sparse.

| Parameter | Value | Organism/System | Significance | Reference |

| Binding Affinity (K_d) | ~0.1 - 1.0 nM | Human GC-C Receptor | Indicates very high affinity binding of ligands to the guanylyl cyclase receptor family, allowing sperm to detect minute concentrations of chemoattractant. | [9] |

| Sensitivity | 1 molecule | A. punctulata | A single this compound binding event is sufficient to elicit a measurable cGMP and Ca²⁺ response, highlighting the extreme sensitivity of the detection system. | [2] |

| Saturation | 50-100 molecules | A. punctulata | The signaling response saturates after a small number of receptors are occupied, ensuring a robust response even at low chemoattractant concentrations. | [2] |

| Table 1: Receptor Binding and Sensitivity |

| Parameter | Condition | Value | Significance | Reference |

| Membrane Potential | Non-capacitated (Resting) | -35 to -45 mV | Establishes the baseline electrical state of the sperm membrane before encountering the chemoattractant. | [10] |

| Membrane Potential | Hyperpolarized (Post-Resact) | Depolarized (Post-Hyperpolarization) | -58 mV (Human, Capacitation) | The cGMP-induced K⁺ efflux causes a significant negative shift in membrane potential, which is the key trigger for downstream voltage-gated channels. |

| Membrane Potential | Depolarized (Post-Hyperpolarization) | Returns toward resting potential | The subsequent Na⁺ influx counteracts the hyperpolarization, leading to the depolarization required to open Ca²⁺ channels. | [3] |

| Table 2: Changes in Sperm Membrane Potential (Em) |

| Parameter | Condition | Value | Significance | Reference |

| Intracellular Ca²⁺ (K_d for Fluo-4) | N/A | ~335-345 nM | The dissociation constant of common Ca²⁺ indicators like Fluo-4 provides a reference point for the concentration range at which Ca²⁺ signals are typically measured. | [11] |

| Ca²⁺ Response Time (t_1/2) | cGMP-stimulated | ~48 ms | The initial Ca²⁺ influx is extremely rapid, allowing for a swift behavioral response to the chemoattractant signal. | [1] |

| Ca²⁺ Response Time (t_1/2) | cGMP-stimulated + Nimodipine | ~390 ms | Blockade of specific Ca²⁺ channels significantly slows the Ca²⁺ influx, demonstrating the involvement of multiple Ca²⁺ entry pathways. | [1] |

| Table 3: Dynamics of Intracellular Calcium Concentration [Ca²⁺]i |

Experimental Protocols & Workflows

The elucidation of the this compound signaling pathway has been made possible by a combination of sophisticated experimental techniques. This section provides detailed methodologies for key assays.

Protocol 1: Sperm Chemotaxis Assay (Zigmond Chamber)

This assay is used to visually assess and quantify the directional movement of sperm in response to a stable chemical gradient.

Methodology:

-

Chamber Preparation: A Zigmond chamber, which consists of two parallel wells connected by a narrow bridge, is cleaned and prepared.

-

Cell Loading: A suspension of motile sperm in artificial seawater (ASW) is loaded into both reservoirs and across the connecting bridge to establish a uniform cell distribution.

-

Gradient Formation: The chemoattractant (this compound), dissolved in ASW, is carefully added to one of the reservoirs. The opposing reservoir receives a control solution (ASW only). This allows a stable concentration gradient to form across the bridge via diffusion.

-

Incubation: The chamber is incubated for approximately 20-30 minutes to allow the gradient to stabilize.[12][13]

-

Microscopy and Data Acquisition: The bridge area is observed using a phase-contrast microscope. Sperm movement is recorded using a high-speed camera for a set duration (e.g., 2-5 minutes).

-

Data Analysis: The recorded video is analyzed using cell tracking software. Key metrics such as swimming velocity, trajectory, and the chemotactic index (the net displacement towards the chemoattractant) are calculated.

References

- 1. rupress.org [rupress.org]

- 2. Towards Understanding the Molecular Mechanism of Sperm Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Guanylate cyclase activity and sperm function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A K+-selective cGMP-gated ion channel controls chemosensation of sperm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A depolarization can trigger Ca2+ uptake and the acrosome reaction when preceded by a hyperpolarization in L. pictus sea urchin sperm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ca2+ spikes in the flagellum control chemotactic behavior of sperm | The EMBO Journal [link.springer.com]

- 9. Mutational landscape of receptor guanylyl cyclase C: Functional analysis and disease-related mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Membrane hyperpolarization during human sperm capacitation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. Testing Human Sperm Chemotaxis: How to Detect Biased Motion in Population Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.plos.org [journals.plos.org]

The Resact Signaling Pathway in Arbacia punctulata: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Resact signaling pathway in the sea urchin Arbacia punctulata. It is designed to offer a comprehensive resource for researchers in reproductive biology, cell signaling, and pharmacology, as well as professionals engaged in drug development who may leverage this well-characterized pathway for screening and discovery. This document details the molecular cascade from chemoattractant binding to the physiological response of sperm, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the pathway and associated workflows.

Introduction to the this compound Signaling Pathway

The fertilization process in many marine invertebrates is a finely orchestrated event guided by chemical cues. In the sea urchin Arbacia punctulata, a key player in this process is the peptide chemoattractant, this compound.[1][2][3][4][5] Released from the egg jelly, this compound guides sperm towards the egg, a classic example of chemotaxis.[1][3][4][5] The signaling cascade initiated by this compound is a well-studied model system for understanding chemosensation and cellular motility at the molecular level. This pathway is characterized by its remarkable sensitivity, with sperm capable of detecting single this compound molecules.

The core of the this compound signaling pathway involves the binding of this compound to its receptor, a membrane-bound guanylate cyclase (GC) located on the sperm flagellum.[5][6][7] This interaction triggers a rapid and transient increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn initiates a cascade of downstream events, including the modulation of ion channel activity, changes in intracellular calcium concentration ([Ca²⁺]i), and ultimately, alterations in the flagellar beat pattern that steer the sperm towards the egg.[8] This pathway is highly specific, as A. punctulata sperm do not respond to speract, a chemoattractant from a different sea urchin species.[1][3] Furthermore, the chemotactic response to this compound is critically dependent on the presence of millimolar concentrations of external calcium.[1][3][4][5]

Core Components and Signaling Cascade

The this compound signaling pathway is a rapid and elegant cascade that translates an external chemical gradient into a directed motile response. The key molecular events are summarized below.

2.1. This compound Binding and Receptor Activation: The signaling cascade is initiated by the binding of the 14-amino acid peptide this compound to the extracellular domain of its receptor, a 160 kDa transmembrane protein identified as a guanylate cyclase (GC).[6][7][9][10] This receptor is predominantly located on the sperm flagellum. Binding of this compound induces a conformational change in the GC, leading to the dephosphorylation of the enzyme and a shift in its electrophoretic mobility from 160 kDa to 150 kDa.[6][7][9][10] This dephosphorylation event is correlated with a significant decrease in its enzymatic activity.[9]

2.2. cGMP Synthesis and Downstream Effects: Despite the overall decrease in GC activity upon sustained exposure, the initial binding of this compound triggers a rapid and transient surge in the intracellular concentration of cGMP.[11] This increase in cGMP is the pivotal second messenger in the pathway. The elevation of cGMP directly gates the opening of cGMP-dependent potassium (K⁺) channels, leading to a transient hyperpolarization of the sperm membrane.

2.3. Ion Fluxes and Calcium Signaling: The initial hyperpolarization of the membrane potential activates downstream ion channels. A key event is the influx of extracellular Ca²⁺, which is essential for the chemotactic turning behavior.[1][3][4][5][8] The rise in intracellular Ca²⁺ is characterized by transient spikes in the flagellum, which directly correlate with changes in the asymmetry of the flagellar beat, causing the sperm to turn.[8] Following a turn, there is a period of straight swimming, allowing the sperm to reorient itself within the chemical gradient.[8]

2.4. Regulation and Adaptation: The transient nature of the cGMP and Ca²⁺ signals is crucial for the continuous sampling of the chemoattractant gradient. The pathway includes mechanisms for rapid signal termination and adaptation. Phosphodiesterases (PDEs) are responsible for the rapid hydrolysis of cGMP, returning it to basal levels.[12] This allows the sperm to remain sensitive to further changes in the this compound concentration.

Signaling Pathway Diagram

Caption: The this compound signaling cascade in Arbacia punctulata sperm.

Quantitative Data

The following tables summarize key quantitative parameters of the this compound signaling pathway, compiled from various studies.

Table 1: this compound Concentration and Chemotactic Response

| Parameter | Value | Reference |

| Threshold for chemotactic response | ~1 nM | [5] |

| Saturation of chemotactic response | 50-100 bound molecules | [11] |

| No effect concentration | 100 pM | [5] |

| Half-maximal respiration stimulation (pH 6.6) | ~1 nM | [13] |

Table 2: Temporal Dynamics of Signaling Events

| Event | Time Course | Reference |

| Guanylate cyclase dephosphorylation | Within 3-5 seconds | [5][7] |

| cGMP elevation | Rapid and transient | [11] |

| Intracellular Ca²⁺ increase | Follows cGMP peak, transient spikes | [8][11] |

| Change in flagellar waveform | Correlates with Ca²⁺ spikes | [8] |

| Restoration of original swimming behavior | Within a few seconds | [14] |

Table 3: Properties of the this compound Receptor (Guanylate Cyclase)

| Property | Value | Reference |

| Molecular Weight (phosphorylated) | 160 kDa | [6][7][9] |

| Molecular Weight (dephosphorylated) | 150 kDa | [6][7][9] |

| Enzymatic Activity Change upon Dephosphorylation | ~3.5 to 38-fold decrease | [6][9] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the this compound signaling pathway.

4.1. Gamete Collection

-

Organism: Arbacia punctulata sea urchins.

-

Spawning Induction: Induce spawning by injecting 0.5 M KCl into the coelomic cavity or by applying a 10-12 volt electrical stimulus.

-

Egg Collection: Collect eggs from females in filtered seawater. Wash the eggs several times by gentle centrifugation to remove excess jelly.

-

Sperm Collection: Collect "dry" sperm from males. Store concentrated sperm on ice and use within one hour of collection.

4.2. Sperm Motility and Chemotaxis Assay

This assay is used to observe the chemoattraction of sperm to this compound.

-

Sperm Suspension: Dilute dry sperm in artificial seawater (ASW) to a concentration of approximately 1.5 x 10⁶ cells/ml.

-

Observation Chamber: Place a drop of the sperm suspension on a microscope slide.

-

Chemoattractant Application: Use a micropipette to inject a small volume (e.g., 1 nl) of this compound solution at a known concentration into the center of the sperm suspension.

-

Data Acquisition: Record sperm movement using dark-field microscopy and a video camera. Capture images at specific time points before and after the injection of this compound.

-

Analysis: Analyze the video recordings to track sperm trajectories and quantify the accumulation of sperm around the micropipette tip. Computer-assisted sperm analysis (CASA) systems can be used for detailed kinematic analysis.[15]

4.3. Measurement of Intracellular cGMP Levels

This protocol measures the rapid changes in cGMP concentration following this compound stimulation.

-

Methodology: Utilize rapid-mixing techniques such as stopped-flow fluorometry.

-

Sperm Preparation: Load sperm with a cGMP-sensitive fluorescent indicator.

-

Stimulation: Rapidly mix the sperm suspension with a this compound solution in the stopped-flow apparatus.

-

Detection: Monitor the change in fluorescence over time, which corresponds to the change in intracellular cGMP concentration.

-

Alternative Method: Quench-flow techniques can also be used, where the reaction is stopped at various time points by a quenching agent, followed by extraction and quantification of cGMP using immunoassays.

4.4. Calcium Imaging

This method visualizes the changes in intracellular calcium concentration in response to this compound.

-

Sperm Loading: Incubate sperm with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Stimulation: Stimulate the loaded sperm with this compound, often using photolysis of a "caged" this compound compound to ensure precise temporal control.[8] Caged compounds are inert molecules that release the active substance upon exposure to a flash of UV light.

-

Imaging: Use a fluorescence microscope equipped with a sensitive camera to capture the changes in fluorescence intensity in individual sperm flagella over time.

-

Analysis: Correlate the spatiotemporal patterns of calcium signals with changes in sperm swimming behavior.

4.5. Analysis of Guanylate Cyclase Phosphorylation

This protocol examines the change in the phosphorylation state of the this compound receptor.

-

Sperm Treatment: Incubate sperm suspensions with and without this compound for a specified time (e.g., 2 minutes).

-

Protein Extraction: Lyse the sperm cells and prepare membrane protein extracts.

-

Electrophoresis: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Detection: Stain the gel with a protein stain (e.g., silver stain) to visualize the protein bands. The dephosphorylated form of the guanylate cyclase will migrate faster (150 kDa) compared to the phosphorylated form (160 kDa).[5]

Experimental Workflow Diagram

Caption: A typical workflow for an Arbacia punctulata sperm chemotaxis assay.

Conclusion and Future Directions

The this compound signaling pathway in Arbacia punctulata represents a paradigm for understanding the molecular basis of chemotaxis. Its relative simplicity, well-defined components, and the wealth of available quantitative data make it an invaluable model system. For researchers, it continues to offer opportunities to dissect the fundamental principles of signal transduction, ion channel gating, and the regulation of ciliary and flagellar movement. For professionals in drug development, the specific and sensitive nature of the this compound-receptor interaction provides a potential platform for the development of high-throughput screens for novel agonists and antagonists of guanylate cyclase-coupled receptors.

Future research in this area may focus on several key aspects. Elucidating the precise structural changes in the guanylate cyclase upon this compound binding and dephosphorylation will provide deeper insights into its regulation. Further investigation into the downstream targets of calcium and the molecular machinery that translates calcium signals into specific flagellar waveforms will be critical. Additionally, exploring the mechanisms of adaptation that allow sperm to sense and respond to a wide range of chemoattractant concentrations remains an active area of inquiry. The continued study of this elegant signaling pathway promises to yield further fundamental discoveries in cell biology and reproductive science.

References

- 1. Chemotaxis of Arbacia punctulata spermatozoa to this compound, a peptide from the egg jelly layer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemotaxis of Arbacia punctulata spermatozoa to this compound, a peptide from the egg jelly layer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Chemotaxis of Arbacia punctulata spermatozoa to this compound, a peptide from the egg jelly layer | Semantic Scholar [semanticscholar.org]

- 5. scispace.com [scispace.com]

- 6. Phosphorylation of membrane-bound guanylate cyclase of sea urchin spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dephosphorylation of sea urchin sperm guanylate cyclase during fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ca2+ spikes in the flagellum control chemotactic behavior of sperm | The EMBO Journal [link.springer.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Dephosphorylation of sperm guanylate cyclase during sea urchin fertilization (Thesis/Dissertation) | OSTI.GOV [osti.gov]

- 11. Towards Understanding the Molecular Mechanism of Sperm Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclic GMP-specific Phosphodiesterase-5 Regulates Motility of Sea Urchin Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stimulation of sperm respiration rates by speract and this compound at alkaline extracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

The Discovery and Elucidation of Resact: A Chemoattractant Peptide Guiding Sperm

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The directed movement of sperm towards an egg, a process known as chemotaxis, is a fundamental event in sexual reproduction for many species. In the marine invertebrate Arbacia punctulata (the purple sea urchin), this process is orchestrated by a small peptide chemoattractant named Resact. This technical guide provides an in-depth exploration of the discovery, history, and molecular mechanisms of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Historical Perspective: The Dawn of Sperm Chemotaxis

The concept of chemical signaling between gametes has roots in the early 20th century. In 1912, F.R. Lillie first observed that substances released from sea urchin eggs could influence sperm behavior. However, it would take several decades to isolate and identify the specific molecules responsible for this phenomenon. The unequivocal demonstration of a chemically-defined chemoattractant from sea urchin egg jelly came with the work of Ward and colleagues in 1985, who identified and characterized this compound from Arbacia punctulata. This seminal discovery provided the first direct evidence of a defined egg-derived molecule guiding sperm, opening a new chapter in the study of fertilization and cell signaling.

Molecular Profile of this compound

This compound is a 14-amino acid peptide with the sequence Cys-Val-Thr-Gly-Ala-Pro-Gly-Cys-Val-Gly-Gly-Gly-Arg-Leu-NH2. It is isolated from the jelly layer of A. punctulata eggs and acts as a potent and species-specific chemoattractant for sperm of the same species.

Structure and Synthesis

The primary structure of this compound was determined through amino acid sequencing of the purified native peptide. Subsequently, it was successfully synthesized using solid-phase peptide synthesis methods, and the synthetic peptide was shown to be identical in structure and function to the native molecule.

The this compound Signaling Pathway: A Cascade of Events

The binding of this compound to its receptor on the sperm flagellum initiates a rapid and transient signaling cascade that ultimately modulates the sperm's swimming pattern, guiding it towards the egg. The key components of this pathway are a receptor guanylyl cyclase, the second messenger cyclic GMP (cGMP), and calcium ions (Ca2+).

Receptor Binding and cGMP Production

The receptor for this compound is a transmembrane protein with intrinsic guanylyl cyclase activity. This receptor guanylyl cyclase (RGC) is a single-pass transmembrane protein with an extracellular ligand-binding domain and an intracellular catalytic domain. The binding of this compound to the extracellular domain of the RGC triggers a conformational change that activates the intracellular guanylyl cyclase domain. This activation leads to the rapid conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

Downstream Signaling: The Role of cGMP and Calcium

The transient increase in intracellular cGMP concentration is a pivotal event in the this compound signaling pathway. cGMP acts as a second messenger, directly or indirectly leading to the opening of ion channels in the sperm's plasma membrane. This results in a transient influx of Ca2+ into the sperm flagellum. The elevation of intracellular Ca2+ is a critical step that modulates the asymmetry of the flagellar beat, causing the sperm to turn and reorient itself along the chemoattractant gradient.

The following diagram illustrates the this compound signaling pathway:

The Role of Resact as a Sperm Chemoattractant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function of Resact, a potent chemoattractant for sperm of the sea urchin Arbacia punctulata. We delve into the molecular signaling cascade initiated by this compound, present key quantitative data from seminal studies, and provide detailed experimental protocols for investigating this classic example of chemotaxis. This document is intended to serve as a valuable resource for researchers in reproductive biology, cell signaling, and for professionals involved in the development of drugs targeting related pathways.

Introduction

Sperm chemotaxis, the directed movement of sperm towards a chemical gradient released by the egg, is a critical process for successful fertilization in many species. In the marine invertebrate Arbacia punctulata, this process is mediated by a 14-amino acid peptide, this compound (sequence: Cys-Val-Thr-Gly-Ala-Pro-Gly-Cys-Val-Gly-Gly-Gly-Arg-Leu-NH2), which is released from the egg jelly layer[1]. The interaction between this compound and sperm is a well-established model system for studying the fundamental mechanisms of chemosensation and cellular navigation. The signaling pathway is characterized by its remarkable sensitivity, with sperm capable of detecting even single molecules of this compound, leading to a cascade of intracellular events that ultimately control flagellar movement and guide the sperm to the egg[2]. Understanding this intricate process provides valuable insights into the molecular basis of fertilization and may inform the development of novel contraceptive or fertility-enhancing strategies.

The this compound Signaling Pathway

The chemotactic response of A. punctulata sperm to this compound is initiated by the binding of the peptide to its receptor, a transmembrane guanylyl cyclase (GC) located on the sperm flagellum[3][4]. This binding event triggers a rapid and significant increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP)[3][5][6]. The surge in cGMP directly gates the opening of cGMP-gated potassium channels (CNGK), leading to a transient hyperpolarization of the sperm membrane[7][8].

This hyperpolarization, in turn, activates two key downstream effectors: a hyperpolarization-activated and cyclic nucleotide-gated (HCN) channel and a sperm-specific Na+/H+ exchanger (sNHE)[7][8]. The opening of HCN channels allows for the influx of sodium ions, which depolarizes the membrane back towards its resting potential. Concurrently, the activation of sNHE leads to an increase in intracellular pH[7].

The combination of membrane depolarization and increased intracellular pH ultimately leads to the opening of voltage-gated calcium channels (CaV), resulting in a rapid and transient influx of extracellular calcium (Ca2+) into the sperm flagellum[7][9]. This localized increase in intracellular Ca2+ concentration is the key signal that modulates the asymmetry of the flagellar beat, causing the sperm to turn. The subsequent return to basal Ca2+ levels allows for periods of straight swimming. This alternating pattern of turns and straight runs, known as a "turn-and-run" behavior, allows the sperm to navigate up the this compound concentration gradient towards the egg[9].

Signaling Pathway Diagram

Caption: The this compound signaling pathway in sea urchin sperm.

Quantitative Data on this compound-Mediated Chemotaxis

The following tables summarize key quantitative parameters associated with the chemoattractant function of this compound.

Table 1: this compound Receptor Binding and Sperm Response

| Parameter | Value | Species | Reference |

| This compound Receptor | Guanylyl Cyclase | Arbacia punctulata | [3] |

| Number of Receptors per Sperm | ~3 x 10^5 | Arbacia punctulata | [10] |

| This compound Binding Affinity (K1/2) | 0.65 ± 0.08 nM | Arbacia punctulata | |

| This compound Binding Affinity (Kd) | 250 pM | Arbacia punctulata | |

| Effective this compound Concentration from Egg | 50 µM (equivalent concentration in the egg) | Arbacia punctulata | [2] |

| Average Sperm Swimming Speed | 238 µm/s | Arbacia punctulata | |

| Velocity up this compound Gradient | Up to 20% of average speed | Arbacia punctulata |

Table 2: Intracellular Signaling Events

| Parameter | Change upon this compound Stimulation | Magnitude | Species | Reference |

| Intracellular cGMP | Rapid and transient increase | Quantitative data on fold-increase or absolute concentration is an area of ongoing research. | Arbacia punctulata | [3][5][6] |

| Membrane Potential | Transient hyperpolarization | Precise quantification in millivolts is an area of ongoing research. | Arbacia punctulata | [7][8] |

| Intracellular Ca2+ | Rapid and transient increase (spikes) | Induces "turn-and-run" behavior | Arbacia punctulata | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-mediated sperm chemotaxis.

Quantitative Sperm Chemotaxis Assay (Micropipette Assay)

This classic assay allows for the direct observation and quantification of sperm accumulation in a gradient of chemoattractant.

Materials:

-

Live Arbacia punctulata sperm

-

Artificial seawater (ASW)

-

This compound peptide

-

Micropipette with a fine tip (e.g., Femtotips)

-

Micromanipulator

-

Microscope with dark-field or phase-contrast optics

-

Video recording system

-

Image analysis software

Procedure:

-

Sperm Preparation: Collect "dry" sperm from male sea urchins by injection with 0.5 M KCl. Store undiluted sperm on ice. Immediately before the experiment, dilute a small aliquot of sperm in ASW to a final concentration of 1-5 x 10^7 sperm/ml.

-

Micropipette Preparation: Load a micropipette with ASW containing a known concentration of this compound (e.g., 100 nM).

-

Creating the Gradient: Using a micromanipulator, carefully introduce the tip of the this compound-filled micropipette into a chamber containing the diluted sperm suspension. A stable diffusion gradient of this compound will form from the pipette tip.

-

Observation and Recording: Observe the behavior of the sperm around the micropipette tip using a microscope. Record the sperm movement for a defined period (e.g., 5-10 minutes) using a video camera.

-

Data Analysis:

-

Quantify the number of sperm accumulating around the micropipette tip over time.

-

Analyze the swimming trajectories of individual sperm to determine changes in swimming speed, turning frequency, and directionality towards the pipette.

-

Compare the results with a control experiment using a micropipette filled with ASW only.

-

Experimental Workflow for Micropipette Chemotaxis Assay

Caption: Workflow for a quantitative sperm chemotaxis assay.

Measurement of Intracellular cGMP Levels (Radioimmunoassay)

This protocol describes a method to quantify changes in intracellular cGMP in response to this compound stimulation.

Materials:

-

Arbacia punctulata sperm

-

This compound peptide

-

Artificial seawater (ASW)

-

Phosphodiesterase inhibitors (e.g., IBMX)

-

Reagents for cell lysis (e.g., trichloroacetic acid or ethanol)

-

Commercially available cGMP radioimmunoassay (RIA) kit

Procedure:

-

Sperm Stimulation: Incubate a dense suspension of sperm in ASW containing a phosphodiesterase inhibitor to prevent cGMP degradation. Add this compound to the desired final concentration and incubate for a very short time (seconds to a minute) to capture the transient cGMP peak.

-

Reaction Termination and Lysis: Stop the reaction and lyse the cells by adding a precipitating agent like cold trichloroacetic acid or ethanol.

-

Sample Preparation: Centrifuge the lysed sample to pellet the precipitated protein. Collect the supernatant containing the cGMP. The supernatant may need to be purified or extracted (e.g., with water-saturated ether to remove TCA) according to the RIA kit manufacturer's instructions.

-

Radioimmunoassay: Perform the cGMP RIA on the prepared samples following the kit's protocol. This typically involves competitive binding between the cGMP in the sample and a radiolabeled cGMP tracer for a limited number of anti-cGMP antibody binding sites.

-

Quantification: Measure the radioactivity of the antibody-bound fraction using a gamma counter. The amount of cGMP in the sample is inversely proportional to the measured radioactivity. Calculate the cGMP concentration based on a standard curve generated with known amounts of cGMP.

Calcium Imaging in Motile Sperm

This method allows for the visualization and quantification of intracellular Ca2+ dynamics in sperm responding to this compound.

Materials:

-

Arbacia punctulata sperm

-

This compound peptide (or caged this compound)

-

Artificial seawater (ASW)

-

Fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Microscope with fluorescence imaging capabilities and a high-speed camera

-

UV light source (if using caged this compound)

-

Image analysis software

Procedure:

-

Sperm Loading: Incubate sperm with the cell-permeant Ca2+ indicator dye (e.g., Fluo-4 AM) and a non-ionic surfactant like Pluronic F-127 to aid in dye loading.

-

Chamber Preparation: Place the dye-loaded sperm in a shallow observation chamber on the microscope stage.

-

Stimulation:

-

Direct Application: Gently perfuse the chamber with ASW containing this compound.

-

Photolysis of Caged this compound: For precise temporal and spatial control, use caged this compound. A flash of UV light will release the active this compound in a defined area.

-

-

Image Acquisition: Record time-lapse fluorescence images of the sperm before, during, and after stimulation using a high-speed camera.

-

Data Analysis:

-

Measure the fluorescence intensity of individual sperm flagella over time.

-

Correlate changes in fluorescence (indicative of Ca2+ concentration changes) with changes in sperm swimming behavior (e.g., turning events).

-

Quantify parameters such as the frequency, amplitude, and duration of the Ca2+ spikes.

-

Conclusion

The chemotactic response of Arbacia punctulata sperm to this compound provides a powerful and elegant model system for dissecting the molecular intricacies of chemosensation and cell guidance. The well-defined signaling pathway, from receptor activation to the modulation of flagellar movement, offers numerous points for investigation and potential therapeutic intervention. The quantitative data and detailed experimental protocols presented in this guide are intended to facilitate further research in this exciting field, ultimately contributing to a deeper understanding of fertilization and the development of novel technologies in reproductive medicine. The continued study of this system promises to reveal even more about the fundamental principles of cellular communication and navigation.

References

- 1. Membrane potential depolarization and increased intracellular pH accompany the acrosome reaction of sea urchin sperm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pks.mpg.de [pks.mpg.de]

- 3. Sperm chemotaxis is driven by the slope of the chemoattractant concentration field - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ca2+ spikes in the flagellum control chemotactic behavior of sperm | The EMBO Journal [link.springer.com]

- 5. Sperm chemotaxis is driven by the slope of the chemoattractant concentration field | eLife [elifesciences.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Zn2+ induces hyperpolarization by activation of a K+ channel and increases intracellular Ca2+ and pH in sea urchin spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Basis of Species-Specific Fertilization: A Technical Guide to the Resact Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate dance of marine fertilization, chemical communication plays a pivotal role in ensuring species-specific encounters between sperm and egg. This technical guide delves into the molecular intricacies of Resact, a chemoattractant peptide isolated from the egg jelly of the sea urchin Arbacia punctulata. We explore its discovery, mechanism of action, and the stringent species-specificity that governs its function. This document provides a comprehensive overview of the signaling pathways initiated by this compound, detailed experimental protocols for its study, and quantitative data on its activity, offering a valuable resource for researchers in reproductive biology, cell signaling, and drug development.

Introduction to this compound and Sperm Chemotaxis

Sperm chemotaxis, the directed movement of sperm towards a chemical gradient released by the egg, is a fundamental process in the fertilization of many marine invertebrates. These chemoattractants, often small peptides, act as molecular beacons, guiding sperm to their conspecific eggs and thereby preventing cross-species fertilization.

This compound, a 14-amino acid peptide with the sequence Cys-Val-Thr-Gly-Ala-Pro-Gly-Cys-Val-Gly-Gly-Gly-Arg-Leu-NH2, is a prime example of such a species-specific signaling molecule.[1][2] Isolated from the egg jelly of the sea urchin Arbacia punctulata, this compound is a potent chemoattractant for sperm of the same species.[1][3][4][5] Its discovery and characterization have provided invaluable insights into the molecular mechanisms underpinning sperm guidance and species recognition.

The this compound Signaling Pathway: A Cascade of Specificity

The chemotactic response to this compound is initiated by its binding to a specific receptor on the sperm flagellum. This receptor is a transmembrane protein with intrinsic guanylate cyclase activity, known as a receptor guanylyl cyclase (RGC).[6] The binding of this compound to the extracellular domain of its RGC is a highly specific interaction, forming the primary basis for its species-specificity.

Upon binding, the intracellular guanylate cyclase domain of the RGC is activated, leading to the conversion of GTP to cyclic GMP (cGMP).[6] This surge in intracellular cGMP concentration triggers a complex signaling cascade:

-

Opening of cGMP-gated Potassium (K+) Channels: The elevated cGMP directly gates the opening of K+ channels in the sperm flagellar membrane.

-

Membrane Hyperpolarization: The efflux of K+ ions leads to a transient hyperpolarization of the sperm membrane.

-

Activation of Hyperpolarization-activated and Cyclic Nucleotide-gated (HCN) Channels: The hyperpolarization activates HCN channels, allowing the influx of sodium (Na+) ions.

-

Membrane Depolarization and Calcium Influx: The influx of Na+ causes a depolarization of the membrane, which in turn opens voltage-gated calcium (Ca2+) channels. The resulting influx of Ca2+ into the flagellum is the ultimate trigger for the change in the sperm's swimming pattern, causing it to turn and swim up the this compound concentration gradient towards the egg.

This intricate and rapid signaling cascade ensures a sensitive and directed response to the chemoattractant.

Species-Specificity of this compound: A Quantitative Perspective

The hallmark of this compound is its strict species-specificity. While it is a potent chemoattractant for Arbacia punctulata sperm, it fails to elicit a similar response in other sea urchin species, such as Strongylocentrotus purpuratus and Lytechinus pictus.[1][3][4] These species possess their own distinct sperm-activating peptides, collectively known as speracts, which in turn do not activate A. punctulata sperm.[1][3][4] This specificity is crucial for reproductive isolation in the marine environment where multiple species may spawn in close proximity.

The following tables summarize the available quantitative data on the activity and specificity of this compound.

| Parameter | Species | Value | Reference |

| Binding Affinity (Kd) for Ca2+ increase | Arbacia punctulata | ~1.6 pM | [7] |

| Chemotaxis - Detectable Response | Arbacia punctulata | 1 nM | [5][8] |

| Chemotaxis - Clear Accumulation | Arbacia punctulata | 3.3 nM | [5][8] |

| Microfluidic Assay Concentration | Arbacia punctulata | 100 pM - 10 nM | [9] |

| Peptide | Test Species | Observed Effect | Reference |

| This compound | Arbacia punctulata | Potent chemoattraction | [1][3][4][5] |

| This compound | Strongylocentrotus purpuratus | No chemotactic response | [1][3][4] |

| This compound | Lytechinus pictus | No activation of respiration | |

| Speract | Arbacia punctulata | No chemotactic response | [1][3][4] |

| Speract | Strongylocentrotus purpuratus | Activation of respiration | |

| Speract | Lytechinus pictus | Activation of respiration |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the species-specificity and mechanism of action of the this compound peptide.

Solid-Phase Peptide Synthesis of this compound

Objective: To chemically synthesize the this compound peptide.

Principle: Solid-phase peptide synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This method allows for the easy removal of excess reagents and byproducts by simple filtration and washing.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

HPLC system with a C18 column

-

Mass spectrometer

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Leu-OH) to the resin using HBTU and DIPEA in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF.

-

Subsequent Amino Acid Couplings: Sequentially couple the remaining Fmoc-protected amino acids in the this compound sequence (Arg(Pbf), Gly, Gly, Gly, Val, Cys(Trt), Gly, Pro, Ala, Gly, Thr(tBu), Val, Cys(Trt)) using the same activation and deprotection steps.

-

Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail of TFA/TIS/H2O/DTT.

-

Purification: Purify the crude peptide by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Confirm the identity and purity of the synthetic this compound peptide by mass spectrometry.

Sperm Chemotaxis Assay (Microfluidic)

Objective: To quantitatively assess the chemotactic response of sea urchin sperm to a gradient of this compound.

Principle: A microfluidic device is used to generate a stable and well-defined concentration gradient of the chemoattractant. The movement of sperm within this gradient is then tracked and analyzed to determine the directionality and velocity of their swimming.

References

- 1. Chemotaxis of Arbacia punctulata spermatozoa to this compound, a peptide from the egg jelly layer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Receptor-mediated activation of spermatozoan guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Chemotaxis of Arbacia punctulata spermatozoa to this compound, a peptide from the egg jelly layer | Semantic Scholar [semanticscholar.org]

- 5. scispace.com [scispace.com]

- 6. Towards Understanding the Molecular Mechanism of Sperm Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microfluidics for Sperm Sample Preparation and Sperm Identification (Chapter 28) - Men's Reproductive and Sexual Health Throughout the Lifespan [cambridge.org]

- 8. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Intracellular Calcium Changes Induced by Resact

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resact, a 14-amino-acid peptide (CVTGAPGCVGGGRL-NH2) isolated from the egg jelly of the sea urchin Arbacia punctulata, is a potent chemoattractant that plays a crucial role in sperm guidance during fertilization.[1][2] This technical guide provides a comprehensive overview of the intracellular calcium signaling cascade initiated by this compound in sea urchin spermatozoa, a classic model system for studying chemotaxis. Understanding this intricate signaling network is not only fundamental to reproductive biology but also offers valuable insights for drug development targeting calcium channels and G-protein coupled receptors. This document details the signaling pathway, presents quantitative data on the induced calcium changes, and provides methodologies for key experiments in the field.

The this compound Signaling Pathway: A Cascade of Events

The binding of this compound to its receptor on the sperm flagellum initiates a well-defined signaling cascade that ultimately leads to a transient increase in intracellular calcium ([Ca²⁺]i). This calcium influx is the pivotal event that modulates flagellar movement, causing the sperm to reorient and swim towards the higher concentration of the chemoattractant.[3]

The key steps in the this compound signaling pathway are as follows:

-

Receptor Binding and Guanylate Cyclase Activation: this compound binds to a specific receptor guanylate cyclase (GC) located on the sperm's plasma membrane.[4] This binding event directly activates the enzymatic activity of the GC.[4]

-

cGMP Synthesis: The activated GC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] This results in a rapid and transient increase in the intracellular concentration of cGMP.[4]

-

Opening of CNGK Channels and Hyperpolarization: The surge in cGMP leads to the opening of cyclic nucleotide-gated potassium (CNGK) channels.[5] The subsequent efflux of potassium ions (K⁺) causes a transient hyperpolarization of the sperm membrane potential.

-

Activation of HCN Channels: The hyperpolarization of the membrane activates hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.

-

Calcium Influx via CatSper Channels: The signaling cascade, including the changes in membrane potential, ultimately leads to the opening of sperm-specific calcium channels known as CatSper channels. This allows for a rapid and transient influx of extracellular calcium into the sperm flagellum, causing a localized increase in [Ca²⁺]i.[6]

-

Modulation of Flagellar Beat and Chemotactic Turn: The increase in intracellular calcium concentration alters the asymmetry of the flagellar beat, causing the sperm to make a turn. This is a crucial step in the chemotactic response, allowing the sperm to reorient itself along the chemoattractant gradient.

-

Signal Termination: The signaling cascade is terminated by the hydrolysis of cGMP by phosphodiesterases and the restoration of basal intracellular calcium levels through the action of ion pumps and exchangers.

Below is a diagram illustrating the this compound signaling pathway.

Quantitative Analysis of this compound-Induced Calcium Changes

The chemotactic response of Arbacia punctulata spermatozoa to this compound is highly sensitive and tightly regulated. The following tables summarize the key quantitative parameters of the this compound-induced cGMP and calcium responses.

| Parameter | Value | Species | Reference |

| This compound Concentration for Chemotaxis | |||

| Effective Concentration Range | pM to nM | Arbacia punctulata | [1][7] |

| cGMP Response | |||

| Sensitivity | A single this compound molecule can elicit a measurable response. | Arbacia punctulata | [4] |

| Saturation | 50-100 bound this compound molecules saturate the response. | Arbacia punctulata | [4] |

| Intracellular Calcium ([Ca²⁺]i) Response | |||

| Nature of Response | Rapid and transient influx | Arbacia punctulata | [4] |

| Sensitivity | A single this compound molecule can elicit a Ca²⁺ response. | Arbacia punctulata | [4] |

| Saturation | 50-100 bound this compound molecules saturate the early Ca²⁺ response. | Arbacia punctulata | [4] |

| External Calcium Requirement | Absolute requirement for millimolar external calcium. | Arbacia punctulata | [1][2] |

| Peak [Ca²⁺]i | Not explicitly stated in reviewed literature. | Arbacia punctulata | |

| Duration of Transient | Not explicitly stated in reviewed literature. | Arbacia punctulata | |

| EC₅₀ for Ca²⁺ Increase | Not explicitly stated in reviewed literature. | Arbacia punctulata |

Experimental Protocols

Measurement of Intracellular Calcium using Fluo-4 AM

This protocol describes the measurement of this compound-induced intracellular calcium changes in Arbacia punctulata sperm using the fluorescent calcium indicator Fluo-4 AM.

Materials:

-

Arbacia punctulata sea urchins

-

Artificial Seawater (ASW)

-

Fluo-4 AM (acetoxymethyl ester)

-

Pluronic F-127

-

This compound peptide solution

-

Poly-L-lysine coated coverslips

-

Fluorescence microscope with appropriate filters for Fluo-4 (excitation ~494 nm, emission ~516 nm)

-

Image analysis software

Procedure:

-

Sperm Collection: Induce spawning in male Arbacia punctulata by injecting 0.5 M KCl. Collect the "dry" sperm (undiluted) and store it on ice.

-

Dye Loading:

-

Washing: Centrifuge the sperm suspension at a low speed to pellet the sperm and remove the supernatant containing the extracellular dye. Wash the sperm pellet with fresh ASW and repeat the centrifugation.

-

Resuspension: Resuspend the washed, dye-loaded sperm in ASW to the desired concentration.

-

Imaging:

-

Add a drop of the sperm suspension to a poly-L-lysine coated coverslip to immobilize the sperm.

-

Place the coverslip on the microscope stage and focus on the sperm.

-

Record the baseline fluorescence of the sperm for a short period.

-

Add the this compound solution to the chamber and immediately start recording the changes in fluorescence intensity over time.

-

-

Data Analysis:

-

Use image analysis software to measure the fluorescence intensity of individual sperm or regions of interest over time.

-

Calculate the change in fluorescence relative to the baseline to determine the magnitude and kinetics of the calcium response.

-

Stopped-Flow Fluorometry for Rapid Kinetics

To measure the rapid kinetics of the this compound-induced calcium influx, stopped-flow fluorometry is the method of choice. This technique allows for the rapid mixing of sperm and this compound with data acquisition on a millisecond timescale.

Materials:

-

Stopped-flow fluorometer

-

Fluo-4 loaded Arbacia punctulata sperm (prepared as described above)

-

This compound solution

Procedure:

-

Instrument Setup: Set up the stopped-flow fluorometer with the appropriate excitation and emission wavelengths for Fluo-4.

-

Loading Syringes: Load one syringe with the Fluo-4 loaded sperm suspension and the other syringe with the this compound solution at the desired concentration.

-

Rapid Mixing and Data Acquisition:

-

Initiate the stopped-flow experiment. The instrument will rapidly mix the contents of the two syringes.

-

Data acquisition begins immediately upon mixing, recording the change in fluorescence intensity over a short time course (milliseconds to seconds).

-

-

Data Analysis: Analyze the resulting fluorescence trace to determine the kinetics of the calcium influx, including the lag time to the onset of the signal and the rate of the fluorescence increase.

Sperm Chemotaxis Assay

This assay is used to observe and quantify the chemotactic response of sperm to a gradient of this compound.

Materials:

-

Arbacia punctulata sperm

-

Artificial Seawater (ASW)

-

This compound peptide solution

-

Microscope slides and coverslips

-

Dark-field or phase-contrast microscope

-

Video recording equipment and tracking software

Procedure:

-

Sperm Preparation: Prepare a dilute suspension of motile sperm in ASW.

-

Chamber Setup: Create a small observation chamber on a microscope slide. A simple chamber can be made by placing two pieces of broken coverslip on a slide to act as a bridge and then placing a whole coverslip on top.

-

Assay:

-

Introduce a small volume of the sperm suspension into the chamber.

-

Carefully introduce a small drop of the this compound solution at one edge of the coverslip to create a concentration gradient.

-

Observe the swimming behavior of the sperm under the microscope. In the presence of a this compound gradient, sperm will be observed to accumulate towards the source of the chemoattractant.[1][7]

-

-

Data Acquisition and Analysis:

-

Record videos of the sperm movement.

-

Use sperm tracking software to analyze the trajectories of individual sperm.

-

Quantify the chemotactic response by measuring parameters such as the directionality of swimming towards the this compound source or the accumulation of sperm in the area of high this compound concentration.

-

Conclusion

The this compound-induced intracellular calcium signaling pathway in sea urchin sperm is a highly sensitive and exquisitely regulated system that provides a powerful model for understanding the fundamental principles of chemotaxis. The transient influx of calcium serves as the critical trigger for the sperm's directional change, a behavior essential for successful fertilization. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this fascinating biological process and to explore its potential applications in various fields of biomedical research. Further studies to precisely quantify the peak intracellular calcium concentrations and the exact duration of the calcium transient in response to varying this compound concentrations will continue to refine our understanding of this elegant signaling network.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemotaxis of Arbacia punctulata spermatozoa to this compound, a peptide from the egg jelly layer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sperm chemotaxis [worms.zoology.wisc.edu]

- 4. Towards Understanding the Molecular Mechanism of Sperm Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ca2+ spikes in the flagellum control chemotactic behavior of sperm | The EMBO Journal [link.springer.com]

- 7. rupress.org [rupress.org]

The Activation of Resact Receptor Guanylate Cyclase: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sperm chemotaxis, the directed movement of sperm towards a chemical gradient released by the egg, is a critical process for successful fertilization in many species. In the marine invertebrate Arbacia punctulata (the purple sea urchin), this process is elegantly mediated by the peptide Resact, which binds to a specific receptor guanylate cyclase (RGC) on the sperm flagellum. This interaction triggers a sophisticated and rapid signaling cascade, translating the external chemical cue into a precise change in flagellar beat pattern, thereby steering the sperm towards the egg. This technical guide provides an in-depth examination of the molecular mechanisms underlying the activation of the this compound-RGC, presenting key quantitative data, detailed experimental protocols for its study, and visual diagrams of the associated signaling pathways.

The this compound Receptor Guanylate Cyclase (RGC)

The receptor for this compound is a transmembrane protein that functions as a guanylate cyclase.[1] Unlike many receptor systems that involve separate receptor and enzyme components, the this compound receptor possesses both the ligand-binding domain and the catalytic domain within a single polypeptide chain.[2][3] This architecture allows for direct and rapid signal transduction upon ligand binding.

The RGC is a homodimer, with each subunit comprising several key domains:

-

Extracellular Domain: Responsible for binding the this compound peptide.

-

Transmembrane Domain: Anchors the receptor in the sperm's plasma membrane.

-

Kinase Homology Domain (KHD): A regulatory domain.

-

Coiled-Coil Domain: Important for dimerization and conformational changes.

-

Guanylyl Cyclase Domain: The intracellular catalytic domain that converts Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP).[2][4][5]

Binding of this compound to the extracellular domain induces a conformational change that is transmitted through the transmembrane and coiled-coil domains, leading to the allosteric activation of the intracellular guanylyl cyclase domain.[1]

The Chemotactic Signaling Cascade

The binding of this compound to its RGC initiates a well-defined signaling cascade, culminating in a calcium-dependent change in sperm motility.[6][7]

-

cGMP Synthesis: Upon this compound binding, the activated RGC rapidly catalyzes the conversion of GTP to the second messenger cGMP, leading to a transient spike in intracellular cGMP concentration.[8]

-

Potassium Channel Activation & Hyperpolarization: The surge in cGMP directly gates the opening of cGMP-dependent potassium (K+) channels (CNGK).[6] The subsequent efflux of K+ ions causes a transient hyperpolarization of the sperm plasma membrane.

-

Activation of HCN Channels & Depolarization: This hyperpolarization, in turn, activates Hyperpolarization-activated and Cyclic Nucleotide-gated (HCN) channels.[6] The opening of these channels allows an influx of sodium (Na+) ions, leading to a depolarization of the membrane.

-

Calcium Channel Activation: The depolarization triggers the opening of voltage-gated calcium (Ca2+) channels.[6]

-

Calcium Influx and Flagellar Response: The influx of extracellular Ca2+ into the flagellum is the ultimate trigger for the chemotactic response. The localized increase in intracellular Ca2+ concentration modulates the asymmetry of the flagellar beat, causing the sperm to turn.[9][10] This sequence of turns, interspersed with periods of straight swimming, allows the sperm to navigate up the this compound concentration gradient towards the egg.[6]

Quantitative Data on this compound-Mediated Activation

The precise quantification of the signaling events following this compound stimulation is essential for building accurate models of chemotaxis. The following tables summarize key quantitative parameters reported in the literature.

Table 1: Ligand Binding and Membrane Potential Changes

| Parameter | Species | Value | Notes |

| Resting Membrane Potential | S. purpuratus | -30 mV to -60 mV | Varies with activity state and Na+ concentration.[11] |

| Peptide EC50 | S. purpuratus | ~0.2 nM (Speract) | Half-maximal effective concentration for K+ channel activation.[12] |

| This compound-induced Response | A. punctulata | Hyperpolarization | The initial response is a K+-dependent hyperpolarization.[12] |

Table 2: Second Messenger and Ion Concentration Changes

| Parameter | Species | Basal Level | Stimulated Level | Notes |

| Intracellular Ca2+ [Ca2+]i | Porcine | ~75 nM | 130 - 246 nM | While not from sea urchin, provides a general reference for sperm Ca2+ dynamics.[13] |